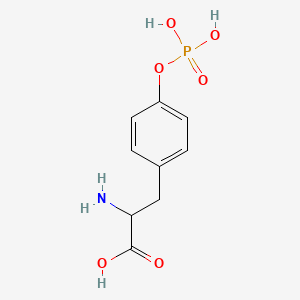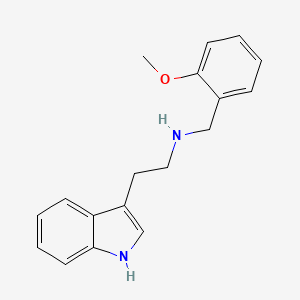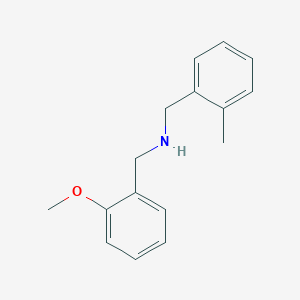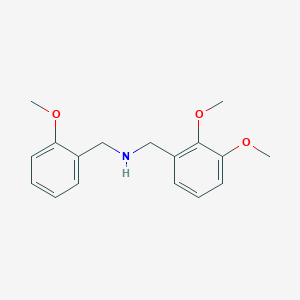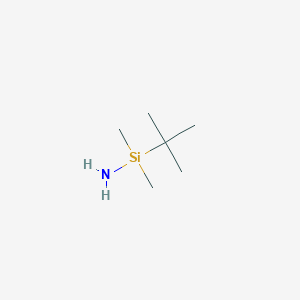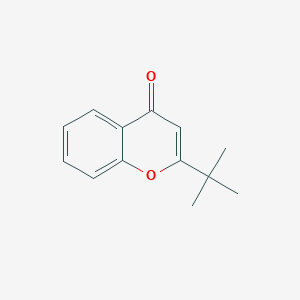
2-Tert-butyl-chromen-4-one
Overview
Description
2-Tert-butyl-chromen-4-one is a heterocyclic compound belonging to the chromen-4-one family. It is characterized by the presence of a tert-butyl group at the second position of the chromen-4-one skeleton. This compound is known for its diverse biological activities and serves as a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-tert-butyl-chromen-4-one involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. The reaction proceeds via oxidative C–C bond formation from chroman-4-ones. The reaction conditions typically involve using TBHP (5–6 M in decane) and a catalytic amount of TBAI at room temperature .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using TBHP, leading to the formation of iodochroman-4-one intermediates.
Substitution: The tert-butyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP and TBAI are commonly used for oxidative reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: The major product of oxidation is 4H-chromen-4-one.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-tert-butyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, chroman-4-one analogs have been shown to inhibit enzymes such as oxidoreductase, kinase, lipoxygenase, and cyclooxygenase . These interactions contribute to the compound’s biological activities, including anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the tert-butyl group but shares the core structure.
Chromone: Differs by having a double bond between C-2 and C-3.
Flavanone: Similar structure but with a different substitution pattern.
Uniqueness: 2-Tert-butyl-chromen-4-one is unique due to the presence of the tert-butyl group, which enhances its stability and biological activity compared to other chromen-4-one derivatives .
Properties
IUPAC Name |
2-tert-butylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXZUUWQDATSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517075 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-15-1 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30517075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


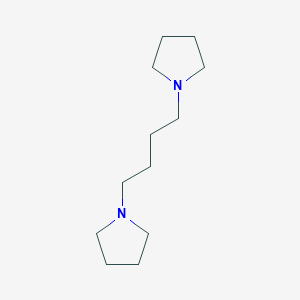
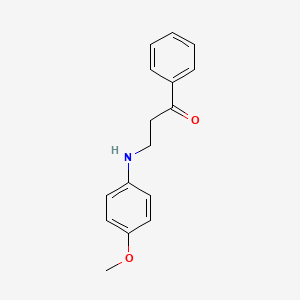

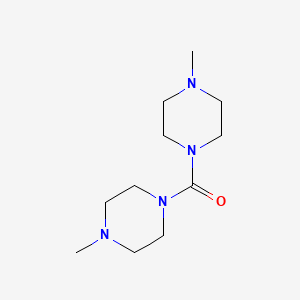
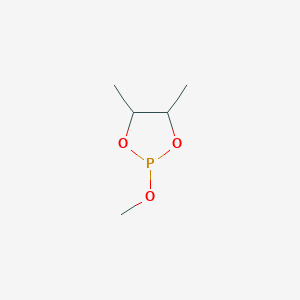
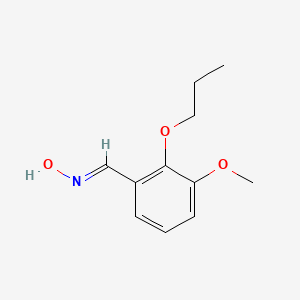
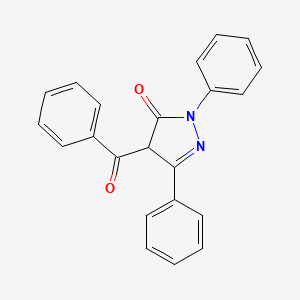
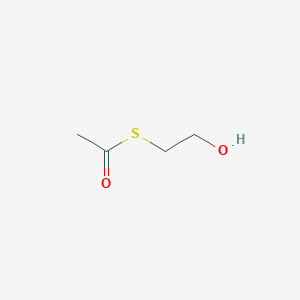
![[EMPyrr]I](/img/structure/B3052483.png)
